molecular formula C15H20O3 B186938 Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate CAS No. 108975-09-3

Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Cat. No. B186938
CAS RN: 108975-09-3
M. Wt: 248.32 g/mol
InChI Key: ZSEDPXMKBLWFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate, also known as ETNA, is a chemical compound that is widely used in scientific research. It is a synthetic compound that has been developed to mimic the effects of natural compounds found in the human body. ETNA is used in a variety of research applications, including the study of biochemical and physiological effects, as well as the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is not fully understood, but it is believed to act on a number of different biochemical pathways in the body. Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has been shown to modulate the activity of a number of different enzymes and receptors, including the cannabinoid receptors CB1 and CB2, as well as the TRPV1 receptor.
Biochemical and Physiological Effects:
Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has also been shown to have antioxidant effects, which may help to protect against oxidative damage in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate in lab experiments is its ability to mimic the effects of natural compounds found in the body. This makes it a useful tool for studying the effects of these compounds on various biochemical and physiological pathways. However, one limitation of using Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate in lab experiments is that it is a synthetic compound, and therefore may not fully replicate the effects of natural compounds.

Future Directions

There are a number of potential future directions for research involving Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate. One area of research that is of particular interest is the development of new therapies for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, research into the mechanism of action of Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate may help to identify new targets for drug development and therapy. Finally, further research into the biochemical and physiological effects of Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate may help to identify new applications for this compound in scientific research.

Scientific Research Applications

Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has a wide range of applications in scientific research, including the study of biochemical and physiological effects, drug development, and the development of new therapies for a variety of diseases. Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has been shown to have a number of therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.

properties

CAS RN

108975-09-3

Product Name

Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

InChI

InChI=1S/C15H20O3/c1-3-18-15(16)9-11-4-5-13-10-14(17-2)7-6-12(13)8-11/h6-7,10-11H,3-5,8-9H2,1-2H3

InChI Key

ZSEDPXMKBLWFPO-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1CCC2=C(C1)C=CC(=C2)OC

Canonical SMILES

CCOC(=O)CC1CCC2=C(C1)C=CC(=C2)OC

synonyms

(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid ethyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (6-methoxy-3,4-dihydro-1H-napthalen-2-ylidene)-acetic acid ethyl ester (4.4 g, 18 mmol) in ethyl acetate (35 mL) was hydrogenated over 10% Pd—C (0.9 g) at 50 psi and left overnight. The reaction mixture was filtered through diatomaceous earth and washed with ethyl acetate (200 mL). The filtrate was concentrated to give the title compound (4.0 g, 91% yield) as a clear, colorless oil.
Name
(6-methoxy-3,4-dihydro-1H-napthalen-2-ylidene)-acetic acid ethyl ester
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0.9 g
Type
catalyst
Reaction Step Three
Yield
91%

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